N-(2-furylmethyl)-2-(4-isopropylphenoxy)propanamide
Overview
Description
N-(2-furylmethyl)-2-(4-isopropylphenoxy)propanamide, also known as FMA-VP, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. FMA-VP is a member of the class of compounds known as vanilloid receptor agonists and has been found to have a range of biochemical and physiological effects.
Mechanism of Action
N-(2-furylmethyl)-2-(4-isopropylphenoxy)propanamide acts as an agonist for vanilloid receptors, specifically the transient receptor potential vanilloid 1 (TRPV1) and transient receptor potential ankyrin 1 (TRPA1) receptors. Activation of these receptors leads to an influx of calcium ions into cells, which can have a range of effects depending on the cell type. This compound has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including the activation of vanilloid receptors, increased calcium influx, and antioxidant activity. This compound has also been shown to have analgesic effects in animal models, as well as inhibitory effects on cancer cell growth in vitro. Additionally, this compound has been found to have anti-inflammatory effects in animal models, suggesting its potential use in the treatment of inflammatory disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-furylmethyl)-2-(4-isopropylphenoxy)propanamide in lab experiments is its specificity for vanilloid receptors, which allows for targeted activation of these receptors without affecting other signaling pathways. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(2-furylmethyl)-2-(4-isopropylphenoxy)propanamide. One area of interest is the development of this compound analogs with improved solubility and potency. Another area of interest is the investigation of this compound's potential as a treatment for neurological disorders, such as epilepsy and Parkinson's disease. Additionally, further research is needed to fully understand the mechanisms of this compound's anticancer effects and to determine its potential as a cancer treatment.
Scientific Research Applications
N-(2-furylmethyl)-2-(4-isopropylphenoxy)propanamide has been found to have potential applications in various scientific research fields, including neuroscience, pain management, and cancer research. In neuroscience, this compound has been shown to activate vanilloid receptors and increase calcium influx in neurons, which may have implications for the treatment of neurological disorders. In pain management, this compound has been found to have analgesic effects in animal models, suggesting its potential use as a pain medication. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro, indicating its potential as an anticancer agent.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-propan-2-ylphenoxy)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-12(2)14-6-8-15(9-7-14)21-13(3)17(19)18-11-16-5-4-10-20-16/h4-10,12-13H,11H2,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPAZNADWLGSPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(C)C(=O)NCC2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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